"synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine"
"synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine"
An In-depth Technical Guide: Strategic Synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Executive Summary: This whitepaper provides a comprehensive technical guide for the synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a valuable heterocyclic scaffold for drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions behind the chosen synthetic pathway. We present a robust, multi-step synthesis commencing from the commercially available α-tetralone. The core tetrahydrobenzo[b]azepine ring system is constructed via a classical Beckmann rearrangement, followed by lactam reduction. The final key step involves a regioselective electrophilic bromination to yield the target compound. This guide includes detailed, step-by-step protocols, mechanistic diagrams, and a thorough discussion of the causality driving the experimental design, intended for an audience of research scientists and chemical development professionals.
Introduction
1.1 The Benzo[b]azepine Scaffold: A Privileged Structure The benzo[b]azepine framework is a seven-membered heterocyclic system fused to a benzene ring. This structural motif is of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its conformational flexibility allows it to interact with a diverse range of biological targets, leading to applications in areas such as central nervous system (CNS) disorders, cardiovascular diseases, and oncology.
1.2 The Target Molecule: 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine The introduction of a bromine atom at the 9-position of the tetrahydrobenzo[b]azepine scaffold (CAS No. 172078-42-1) provides a critical chemical handle for further synthetic diversification.[1][2] This bromo-substituent can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
1.3 Strategic Overview of the Synthetic Approach While various methods exist for constructing the benzo[b]azepine ring, including Friedel-Crafts cyclizations and ring-closing metathesis, this guide details a highly reliable and scalable approach.[3][4][5][6] Our chosen strategy involves two primary phases:
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Construction of the Core Scaffold: Synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine from α-tetralone via a Beckmann rearrangement of its corresponding oxime.[7][8] This classic transformation is renowned for its efficiency in ring expansion to form lactams.
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Regioselective Functionalization: Introduction of the bromine atom onto the pre-formed heterocyclic system via electrophilic aromatic substitution.
This pathway was selected for its reliance on well-understood, high-yielding reactions and the use of readily accessible starting materials.
Retrosynthetic Analysis & Pathway Visualization
A retrosynthetic analysis simplifies the synthetic challenge. The target molecule is disconnected at the C-Br bond, leading back to the unsubstituted tetrahydrobenzo[b]azepine core. This core is derived from its corresponding lactam, which, in turn, is the product of a Beckmann rearrangement of α-tetralone oxime. This logic forms the basis of our forward synthesis.
Diagram 1: Retrosynthetic analysis of the target molecule.
Synthesis of the Core Scaffold
This section details the three-step synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
3.1 Step 1: Oximation of α-Tetralone
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Causality & Expertise: The conversion of a ketone to an oxime is a fundamental and high-yielding reaction. It proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon. The reaction is typically performed under mildly acidic or basic conditions to facilitate both the nucleophilic attack and the subsequent dehydration. We utilize hydroxylamine hydrochloride with a base (sodium acetate) to generate free hydroxylamine in situ.
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Experimental Protocol:
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To a solution of α-tetralone (1.0 eq) in ethanol (5 mL per gram of tetralone), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and slowly pour it into an equal volume of cold water.
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The α-tetralone oxime will precipitate as a white solid.
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Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.
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3.2 Step 2: Beckmann Rearrangement to the Lactam
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Causality & Expertise: The Beckmann rearrangement is the cornerstone of this synthesis, enabling the critical ring expansion from a six-membered to a seven-membered ring.[8][9] The reaction is catalyzed by strong acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the alkyl group anti-periplanar to the N-O bond is concerted with the loss of water.[9] Polyphosphoric acid (PPA) is an excellent choice of catalyst as it serves as both a strong acid and a dehydrating agent, driving the reaction to completion.
Diagram 2: Simplified mechanism of the Beckmann rearrangement.
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Experimental Protocol:
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Preheat polyphosphoric acid (PPA) (10x the weight of the oxime) to 90-100 °C in a flask equipped with a mechanical stirrer.
-
Carefully add the α-tetralone oxime (1.0 eq) in portions to the hot PPA, ensuring the temperature does not exceed 125 °C.
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Stir the resulting mixture at 120 °C for 30 minutes. The solution should become homogeneous.
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Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.
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The lactam product, 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, will precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol or ethyl acetate can be performed if higher purity is required.
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3.3 Step 3: Reduction of the Lactam to the Amine
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Causality & Expertise: The reduction of the cyclic amide (lactam) to the corresponding cyclic amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards amides. Unlike weaker reducing agents like sodium borohydride, LiAlH₄ can effectively reduce the resonance-stabilized amide carbonyl group completely to a methylene group. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
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Experimental Protocol:
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Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL per gram of LiAlH₄) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve the lactam (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
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After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours.
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Cool the reaction back down to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
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Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with additional THF.
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Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2,3,4,5-tetrahydro-1H-benzo[b]azepine, which can be purified by vacuum distillation or column chromatography.
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Regioselective Bromination
4.1 Step 4: Synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
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Causality & Expertise: The final step is an electrophilic aromatic substitution to install the bromine atom. The substituent effects on the benzene ring must be considered. The fused aliphatic ring and the secondary amine (after N-protection or under acidic conditions) are both activating, ortho-, para-directing groups. The 9-position is para to the C4a-C9a bond and is sterically accessible, making it a favorable site for substitution. N-Bromosuccinimide (NBS) is chosen as the brominating agent; it is a solid source of electrophilic bromine that is safer and easier to handle than liquid bromine.[10] The reaction is performed in a polar aprotic solvent like acetonitrile.
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Experimental Protocol:
-
Dissolve 2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 eq) in acetonitrile (10 mL per gram of substrate) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
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Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Oximation | α-Tetralone, NH₂OH·HCl, NaOAc | Ethanol, Reflux, 2-4 h | >90% |
| 2 | Beckmann Rearrangement | α-Tetralone Oxime, PPA | 120 °C, 30 min | 75-85% |
| 3 | Lactam Reduction | Lactam, LiAlH₄ | THF, Reflux, 6-8 h | 70-80% |
| 4 | Bromination | Tetrahydrobenzo[b]azepine, NBS | Acetonitrile, 0 °C to RT, 3-5 h | 60-75% |
Conclusion
This guide outlines a logical and field-proven synthetic route to 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. By leveraging the classical Beckmann rearrangement for the construction of the core azepine ring followed by a regioselective bromination, this pathway provides a reliable method for accessing this valuable building block. The detailed protocols and mechanistic rationale serve as a robust resource for researchers in synthetic and medicinal chemistry, enabling both the synthesis of the title compound and the strategic design of related analogues.
References
-
El-Aal, H. A. K. A., El-Khawaga, A. M., & Khalaf, A. A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][3]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(6), 635-645. [Link]
-
El-Aal, H. A. K. A., El-Khawaga, A. M., & Khalaf, A. A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][3]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Semantic Scholar. [Link]
-
Gillard, J., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6345-6354. [Link]
-
El-Aal, H. A. K. A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][3]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. ResearchGate. [Link]
-
El-Aal, H. A. K. A. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. [Link]
-
Ishihara, K., et al. (2019). Friedel–Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(18), 3344. [Link]
-
Singh, P., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
Mor, S., et al. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica, 7(8), 118-129. [Link]
-
Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2669. [Link]
-
Zhang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International, 23(1), 479. [Link]
-
American Elements. 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid. [Link]
-
Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Reddy, T. J., et al. (2007). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. ResearchGate. [Link]
-
Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. [Link]
-
Kamal, A., et al. (2011). Synthesis of benzo[4][11]azepino[1,2-b]isoquinolin-9-ones from 3-arylisoquinolines via ring closing metathesis and evaluation of topoisomerase I inhibitory activity, cytotoxicity and docking study. Bioorganic & Medicinal Chemistry, 19(18), 5311-5320. [Link]
-
Autech Industry Co.,Limited. 9-BROMO-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE. [Link]
-
Aliev, Z. G., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[3][4]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals, 14(10), 1022. [Link]
-
PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. [Link]
-
He, C., et al. (2020). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. chemscene.com [chemscene.com]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benzo[3,4]azepino[1,2-b]isoquinolin-9-ones from 3-arylisoquinolines via ring closing metathesis and evaluation of topoisomerase I inhibitory activity, cytotoxicity and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
(Note: The N-H of the azepine may require protection (e.g., with a Boc group) depending on the specific reaction conditions and subsequent synthetic steps, but many modern catalysts tolerate free amines.)
